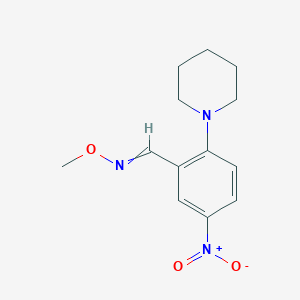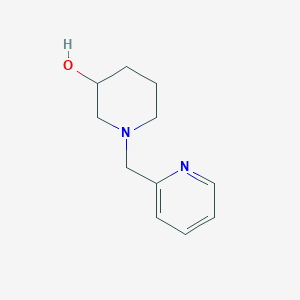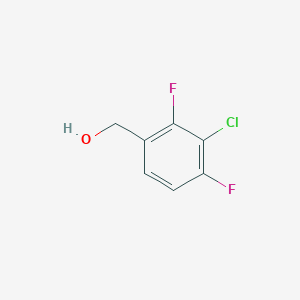
3-Chloro-2,4-difluorobenzyl alcohol
Übersicht
Beschreibung
“3-Chloro-2,4-difluorobenzyl alcohol” is an organic compound that falls under the class of benzyl alcohols . It has a CAS Number of 886501-09-3 and a molecular weight of 178.57 . The IUPAC name for this compound is (3-chloro-2,4-difluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “3-Chloro-2,4-difluorobenzyl alcohol” is 1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Antifouling and Antimicrobial Applications
3-Chloro-2,4-difluorobenzyl alcohol and its derivatives have shown significant potential in antifouling and antimicrobial applications. A study identified a compound from a marine-derived fungus effective against larval settlement of marine organisms and bacterial growth. This compound's non-toxic nature suggests its use as an antifoulant or antibiotic (Kwong et al., 2006).
Structural and Spectral Analysis
Research into the rotational spectrum of various difluorobenzyl alcohols, including 3-Chloro-2,4-difluorobenzyl alcohol, has provided insights into their structural and spectral properties. These studies are vital for understanding the physical characteristics and potential applications of these compounds (Evangelisti & Caminati, 2019); (Evangelisti et al., 2013).
Synthesis and Biological Activity
The synthesis of compounds involving 3-Chloro-2,4-difluorobenzyl alcohol has been studied for its biological activity. For example, its role in the synthesis of purines has demonstrated potential for phosphodiesterase inhibition, highlighting its relevance in medicinal chemistry (Kozai & Maruyama, 1999).
Quantum Mechanical Studies
Quantum mechanical methods have been employed to study the electronic structures and spectra of 3-Chloro-2,4-difluorobenzyl alcohol derivatives. These studies are crucial for understanding the interactions and properties of these compounds at a molecular level (Arachchilage et al., 2011).
Photocatalytic Applications
The use of 3-Chloro-2,4-difluorobenzyl alcohol derivatives in photocatalytic processes has been explored. These studies focus on their efficacy in oxidizing alcohols to aldehydes, which is significant for various industrial and chemical processes (Higashimoto et al., 2009).
Potential in Cancer Research
One of the derivatives of 3-Chloro-2,4-difluorobenzyl alcohol, 3-chloro-2,5-dihydroxybenzyl alcohol, has shown properties that induce apoptosis in cancer cells. This suggests its potential application in developing anticancer agents (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
(3-chloro-2,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKPKQYYPKSFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394220 | |
| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorobenzyl alcohol | |
CAS RN |
886501-09-3 | |
| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)
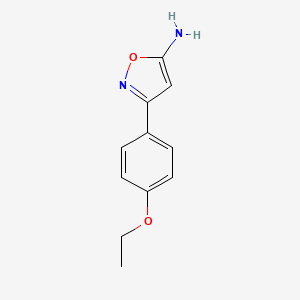
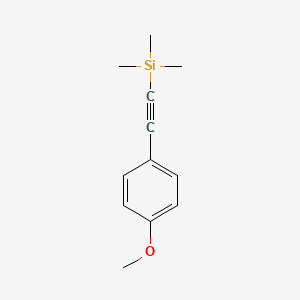
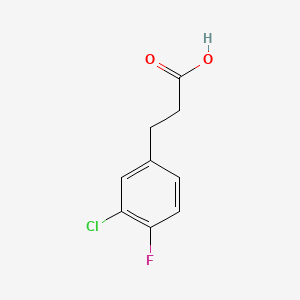

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
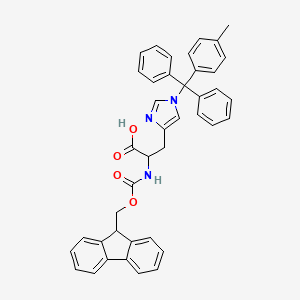
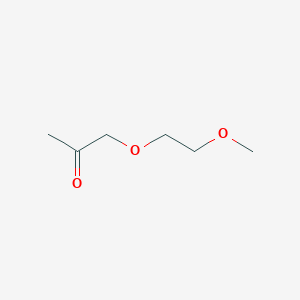
![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)
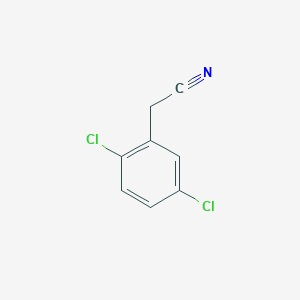
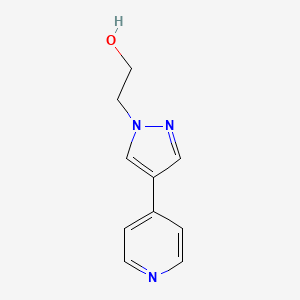
![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)
